2-Ethyl-4-methylpiperidine
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Overview
Description
2-Ethyl-4-methylpiperidine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4-methylpiperidine can be achieved through several methods. One common approach involves the hydrolysis of 4-methyl-2-cyanopiperidine using hydrochloric acid to obtain 4-methyl-2-piperidinecarboxylic acid hydrochloride. This intermediate is then esterified with ethyl alcohol to produce 4-methyl-2-ethyl nipecotate hydrochloride. Further reactions, including the use of L-tartaric acid for resolution, yield the desired this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactions and advanced catalytic systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the piperidine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Scientific Research Applications
2-Ethyl-4-methylpiperidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Derivatives of this compound are explored for their potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylpiperidine involves its interaction with specific molecular targets. The nitrogen atom in the piperidine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Piperidine: The parent compound, widely used in medicinal chemistry.
4-Methylpiperidine: A closely related derivative with similar applications.
2-Ethylpiperidine: Another derivative with distinct structural features
Uniqueness: 2-Ethyl-4-methylpiperidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2-ethyl-4-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-6-7(2)4-5-9-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
GXFXVEURXCGQRE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)C |
Origin of Product |
United States |
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